![molecular formula C19H18O3S B13099204 Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13099204.png)
Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate
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Overview
Description
Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with a methanethioyl group attached to a phenyl ring, which is further connected to a propanoyl group and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The general reaction scheme can be represented as follows:
Carboxylic Acid+EthanolAcid CatalystEster+Water
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. The reaction mixture is typically heated under reflux conditions, and the ester product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with common reagents including hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions to achieve substitution.
Major Products
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological pathways. The methanethioyl group may also play a role in modulating the compound’s activity by interacting with thiol groups in proteins or enzymes.
Comparison with Similar Compounds
Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate can be compared with other esters such as ethyl benzoate and ethyl acetate. While all these compounds share the ester functional group, the presence of the methanethioyl and propanoyl groups in this compound imparts unique chemical and biological properties. Similar compounds include:
Ethyl benzoate: A simpler ester with a benzene ring and an ethyl group.
Ethyl acetate: A common ester used as a solvent with a simpler structure.
Methyl benzoate: Similar to ethyl benzoate but with a methyl group instead of an ethyl group.
Biological Activity
Overview of Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate
This compound is a synthetic compound that belongs to the class of benzoate esters. Compounds in this category often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding the biological activity of this specific compound requires a comprehensive review of existing literature and experimental studies.
Anticancer Activity
Recent studies have indicated that certain benzoate derivatives exhibit cytotoxic effects against various cancer cell lines. For example:
- Study Findings : A study published in the Journal of Medicinal Chemistry reported that benzoate esters can inhibit cancer cell proliferation through apoptosis induction.
- Mechanism : The proposed mechanism involves the modulation of signaling pathways related to cell growth and survival.
Antimicrobial Properties
Benzoate esters are also known for their antimicrobial properties. Research has shown that these compounds can inhibit the growth of bacteria and fungi:
- Case Study : In a study evaluating the antimicrobial effects of various benzoate derivatives, it was found that some compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli.
- Data Table : Below is a hypothetical table summarizing antimicrobial activity data.
Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | Staphylococcus aureus | 15 |
This compound | Escherichia coli | 12 |
Control (Standard Antibiotic) | Staphylococcus aureus | 25 |
Control (Standard Antibiotic) | Escherichia coli | 20 |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of benzoate esters. Compounds with similar structures have been studied for their ability to reduce inflammation:
- Research Findings : A study in Phytotherapy Research demonstrated that certain benzoate derivatives could significantly lower levels of pro-inflammatory cytokines in vitro.
- Mechanism : The anti-inflammatory effect is often attributed to the inhibition of nuclear factor kappa B (NF-κB) signaling pathways.
Research Methodologies
To assess the biological activity of this compound, various methodologies can be employed:
- In Vitro Studies : Utilizing cancer cell lines to evaluate cytotoxicity and mechanisms of action.
- Antimicrobial Testing : Conducting disk diffusion assays to measure antimicrobial efficacy against selected pathogens.
- In Vivo Models : Employing animal models to assess anti-inflammatory effects and overall toxicity.
Properties
Molecular Formula |
C19H18O3S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate |
InChI |
InChI=1S/C19H18O3S/c1-2-22-19(21)16-9-5-8-15(12-16)18(20)11-10-14-6-3-4-7-17(14)13-23/h3-9,12-13H,2,10-11H2,1H3 |
InChI Key |
RLUSVYNDHRQIKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2C=S |
Origin of Product |
United States |
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